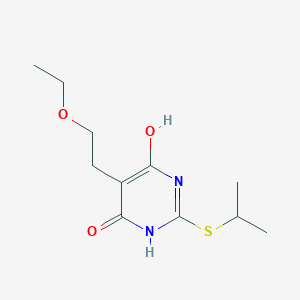
2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as CTAP, is a small molecule inhibitor that has been widely used in scientific research to study the role of mu opioid receptors in various physiological and pathological conditions.
作用機序
2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide acts as a competitive antagonist at the mu opioid receptor, blocking the binding of mu opioid receptor agonists such as morphine and fentanyl. This results in the inhibition of downstream signaling pathways, which are responsible for the analgesic and addictive effects of mu opioid receptor agonists.
Biochemical and Physiological Effects:
2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the analgesic effects of mu opioid receptor agonists such as morphine and fentanyl, suggesting that mu opioid receptors play a key role in pain modulation. 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has also been shown to inhibit the rewarding effects of mu opioid receptor agonists, suggesting that mu opioid receptors play a key role in addiction.
実験室実験の利点と制限
One of the main advantages of 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is its selectivity and potency as a mu opioid receptor antagonist. This allows researchers to selectively block the effects of mu opioid receptor agonists without affecting other opioid receptors. However, one of the main limitations of 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is its relatively short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for research on 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One area of interest is the role of mu opioid receptors in pain and addiction. 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be used to study the effects of mu opioid receptor antagonism on these conditions. Another area of interest is the development of new mu opioid receptor antagonists with improved pharmacokinetic properties. Finally, 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be used as a tool to study the structure and function of mu opioid receptors, which can help to inform the development of new therapeutics for pain and addiction.
合成法
2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-bromoacetophenone with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized with chloroacetyl chloride to form 4-phenyl-1,3-thiazol-2-amine. The final step involves the reaction of 4-phenyl-1,3-thiazol-2-amine with cyclohexyl isocyanate to form 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
科学的研究の応用
2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been widely used in scientific research to study the role of mu opioid receptors in various physiological and pathological conditions. It has been shown to be a selective and potent mu opioid receptor antagonist, which can be used to block the effects of mu opioid receptor agonists such as morphine and fentanyl. 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been used to study the role of mu opioid receptors in pain, addiction, and other conditions.
特性
分子式 |
C17H21N3OS |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H21N3OS/c21-16(11-18-14-9-5-2-6-10-14)20-17-19-15(12-22-17)13-7-3-1-4-8-13/h1,3-4,7-8,12,14,18H,2,5-6,9-11H2,(H,19,20,21) |
InChIキー |
QSPFPWBSVQBMJF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
正規SMILES |
C1CCC(CC1)NCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(isopropylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276753.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B276756.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B276757.png)

![N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276763.png)
![N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276765.png)
![1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B276768.png)
![4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B276769.png)

![2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B276774.png)
![4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B276776.png)
![4-Oxo-4-[2-(1-pyrrolidinylcarbonyl)anilino]butanoic acid](/img/structure/B276777.png)

![2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone](/img/structure/B276779.png)